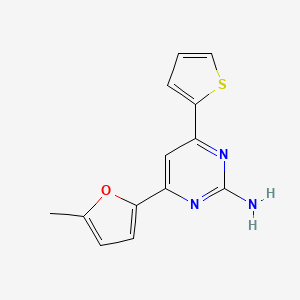

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 5-methylfuran substituent at position 4 and a thiophen-2-yl group at position 4. Its synthesis typically involves palladium-catalyzed coupling reactions or condensation of chalcone precursors with guanidine derivatives in the presence of alkaline catalysts . The compound exhibits moderate solubility in polar organic solvents and has been characterized via spectral techniques (IR, NMR, MS) to confirm its planar heterocyclic framework .

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-8-4-5-11(17-8)9-7-10(16-13(14)15-9)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXOGMROQMIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Substitution Reactions: The methylfuran and thiophene rings are introduced via substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The biological and physicochemical properties of 4-(5-methylfuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine are best contextualized through comparison with structurally analogous compounds. Key examples include:

Structural Analogues with Modified Substituents

Functional Group Impact on Activity

- Adenosine Receptor Antagonism: The target compound’s 5-methylfuran and thiophen-2-yl groups contribute to its high A2A receptor affinity (Ki = 5.76 nM). Replacement of 5-methylfuran with a 3-bromophenyl group (as in ) eliminates adenosine antagonism, highlighting the critical role of furan’s electron-rich aromatic system in receptor binding .

- Antimicrobial Activity : Brominated benzofuran analogues (e.g., 6c ) exhibit superior antimicrobial properties compared to the target compound, likely due to the bactericidal effect of bromine and increased hydrophobicity .

- Kinase Inhibition : Pyrimidines with indole substituents (e.g., ) show potent CDK2 inhibition (IC50 < 1 µM), whereas the target compound’s furan-thiophene combination lacks kinase targeting, emphasizing substituent-dependent selectivity.

Physicochemical and Spectral Comparisons

- Spectral Signatures: The NH2 group in the target compound is confirmed by IR absorption at 3320–3576 cm⁻¹, consistent with other 2-aminopyrimidines . In contrast, brominated analogues exhibit distinct Ar-Br stretching at 666 cm⁻¹ .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups: Methyl substitution on furan (as in the target compound) enhances adenosine receptor binding compared to unsubstituted furan derivatives .

- Heterocyclic Diversity: Thiophene at position 6 is conserved across active analogues, but replacement with quinoline or naphthyl groups shifts activity toward kinase inhibition .

- Amino Group Modifications: Conversion of the 2-amine to a 2-ol or 2-thiol (e.g., in ) reduces receptor affinity, underscoring the necessity of the primary amine for hydrogen bonding in adenosine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.